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Compound of Interest

Compound Name: 2-Iodo-1-methoxy-3-nitrobenzene

Cat. No.: B1594462 Get Quote

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is

paramount. 2-Iodo-3-nitroanisole (CAS No. 98991-08-3) emerges as a significant, though

specialized, reagent. It is a substituted aromatic compound whose utility is derived from the

unique electronic and steric interplay of its three functional groups: an iodo, a nitro, and a

methoxy group. This guide, prepared for the discerning chemical researcher, delves into the

core physicochemical properties, reactivity, synthesis, and characterization of 2-Iodo-3-

nitroanisole. By understanding its fundamental nature, scientists can better leverage its

potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel

functional materials.[1] The strategic placement of its functional groups allows for a high degree

of control in multi-step synthetic sequences, making it a valuable tool in the drug development

pipeline.

Core Physicochemical Properties
The physical characteristics of a compound govern its handling, purification, and reaction

conditions. The properties of 2-Iodo-3-nitroanisole are summarized below, providing a

foundational dataset for laboratory applications.
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Property Value Source

IUPAC Name
2-iodo-1-methoxy-3-

nitrobenzene
PubChem[2]

CAS Number 98991-08-3
Aromsyn Co.,Ltd.[1],

PubChem[2]

Molecular Formula C₇H₆INO₃
Aromsyn Co.,Ltd.[1],

PubChem[2]

Molecular Weight 279.03 g/mol
Aromsyn Co.,Ltd.[1],

PubChem[2]

Appearance Solid (inferred from isomers) N/A

Melting Point

Data not readily available for

this specific isomer. Isomers

like 2-Iodo-4-nitroanisole melt

at 96-98 °C and 2-Iodo-5-

nitroanisole melts at 128-

130°C.

ChemicalBook[3], ChemBK[4]

Boiling Point Predicted: ~341-343 °C ChemBK[4], ChemicalBook[3]

Solubility

Expected to be soluble in

common organic solvents like

acetone, ethyl acetate, and

dichloromethane.

N/A

Synthesis and Reactivity: A Tale of Three Functional
Groups
The synthetic utility of 2-Iodo-3-nitroanisole lies in the distinct reactivity of its substituent

groups. Understanding these characteristics is crucial for designing effective synthetic routes.

Plausible Synthetic Route: Williamson Ether Synthesis
A logical and common method for preparing anisole derivatives is the Williamson ether

synthesis. This pathway would involve the methylation of the corresponding phenol, 2-iodo-3-
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nitrophenol.

Experimental Rationale: The choice of this protocol is based on its reliability and high yield for

forming aryl ethers.

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to

deprotonate the acidic phenolic hydroxyl group. This creates a potent phenoxide nucleophile.

Using a stronger base is unnecessary and could lead to side reactions.

Methylation: Iodomethane (CH₃I) serves as the electrophile. The phenoxide anion attacks

the electrophilic methyl group, displacing the iodide ion in an Sₙ2 reaction to form the

methoxy group.

Solvent and Temperature: Acetone is a suitable polar aprotic solvent that dissolves the

reactants but does not interfere with the nucleophilic attack. Heating the reaction increases

the rate of reaction to ensure completion in a reasonable timeframe.[5]

Reactants Conditions
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Caption: Plausible synthesis of 2-Iodo-3-nitroanisole via Williamson ether synthesis.
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Chemical Reactivity
The molecule's reactivity is dictated by the electronic properties of its substituents on the

benzene ring.

Iodo Group (-I): This is the most versatile handle for synthetic transformations. As a halogen,

it is an excellent leaving group in nucleophilic aromatic substitution reactions. More

importantly, it is a prime participant in a wide array of palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile

formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a cornerstone

of modern drug discovery.[1]

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates

the aromatic ring towards electrophilic aromatic substitution. Its primary utility lies in its ability

to be reduced to an aniline derivative (-NH₂). This transformation introduces a nucleophilic

and basic site, which is a common pharmacophore and a versatile synthetic handle for

amide bond formation, diazotization, and other reactions.

Methoxy Group (-OCH₃): This is an electron-donating group that activates the ring towards

electrophilic substitution, although the deactivating effect of the nitro group is dominant. It is

generally stable under many reaction conditions.
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Caption: Key reactive sites and transformations for 2-Iodo-3-nitroanisole.

Spectroscopic Characterization Workflow
Unambiguous structural confirmation is a prerequisite for any chemical research. A combination

of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-

validating system for identity and purity assessment.

Self-Validating Protocol:

Mass Spectrometry (MS): First, confirm the molecular weight. The high-resolution mass

spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₆INO₃

(278.93924 Da).[2] This immediately validates the elemental composition.

Infrared (IR) Spectroscopy: Next, confirm the presence of key functional groups. The IR

spectrum provides definitive evidence for the nitro group (strong asymmetric and symmetric

stretches ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹) and the C-O ether linkage (~1250 cm⁻¹).

[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, elucidate the precise

connectivity. ¹H and ¹³C NMR will confirm the substitution pattern and the number of unique

protons and carbons, respectively. The predicted ¹H NMR spectrum would show three

distinct aromatic proton signals and a singlet around 3.9-4.0 ppm for the three methoxy

protons.

Spectroscopic Analysis
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Caption: A self-validating workflow for the structural elucidation of 2-Iodo-3-nitroanisole.

Safety and Handling
As a nitro-iodo-aromatic compound, 2-Iodo-3-nitroanisole requires careful handling in a

laboratory setting. While specific toxicology data for this isomer is limited, data from related

compounds suggest the following precautions.

Hazard Classification: Isomers are classified as irritants, causing skin, eye, and respiratory

system irritation.[6][7] Some nitroaromatic compounds may be harmful if swallowed.[6][8]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-

resistant gloves, and safety glasses or a face shield.[7]

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a

chemical fume hood, to avoid inhalation of dust or vapors.[7][9]
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Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent

degradation.[3]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations

for hazardous chemical waste.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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